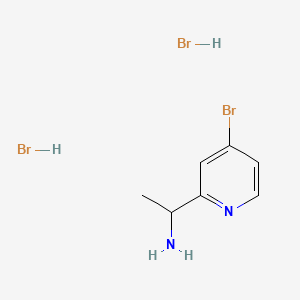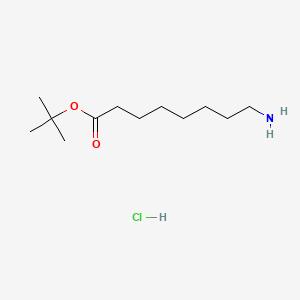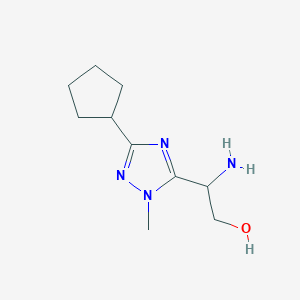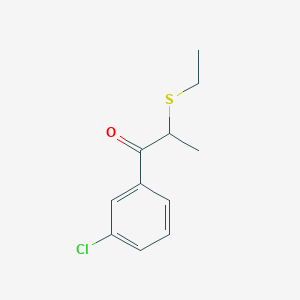
1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the third position and an ethylthio group at the second position of the propanone chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and ethyl mercaptan.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with ethyl mercaptan in the presence of a base such as sodium hydroxide to form an intermediate.
Final Product: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Detailed studies on its specific molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
- 1-(3-Chlorophenyl)-3-(methylthio)propan-1-one
- 1-(3-Chlorophenyl)propan-1-one
- 4-Methoxypropiophenone
Comparison: 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one is unique due to the presence of both a chlorine atom and an ethylthio group, which impart distinct chemical properties and reactivity compared to its analogs. For example, the ethylthio group can participate in additional chemical reactions, providing more versatility in synthetic applications.
属性
分子式 |
C11H13ClOS |
|---|---|
分子量 |
228.74 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-2-ethylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-14-8(2)11(13)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 |
InChI 键 |
VXBFBJICOCBWLU-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C)C(=O)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid](/img/structure/B13472660.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)
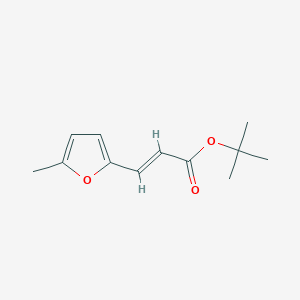
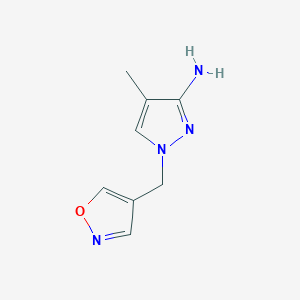
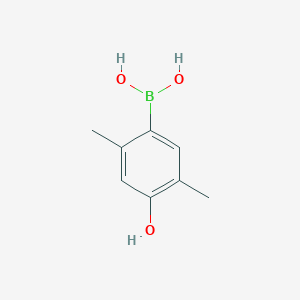
![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)
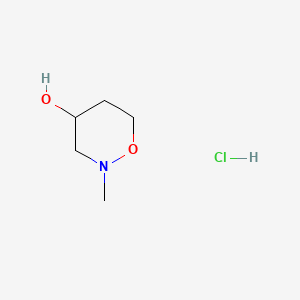

![[4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
